molecular formula C10H13BrFN B13256334 [(3-Bromo-4-fluorophenyl)methyl](propyl)amine

[(3-Bromo-4-fluorophenyl)methyl](propyl)amine

Cat. No.: B13256334
M. Wt: 246.12 g/mol
InChI Key: FRPWUFBMIGBHDB-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)methylamine is an organic compound with the molecular formula C10H13BrFN It is a derivative of benzylamine, where the benzyl group is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves the following steps:

    Bromination: The starting material, 4-fluorotoluene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-fluorotoluene.

    Amination: The brominated product is then subjected to a nucleophilic substitution reaction with propylamine under basic conditions to form (3-Bromo-4-fluorophenyl)methylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 4-fluorobenzylamine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Formation of substituted benzylamines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 4-fluorobenzylamine derivatives.

Scientific Research Applications

(3-Bromo-4-fluorophenyl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine and fluorine substituents can enhance binding affinity and selectivity towards molecular targets, influencing pathways involved in neurological signaling or metabolic processes.

Comparison with Similar Compounds

(3-Bromo-4-fluorophenyl)methylamine can be compared with other substituted benzylamines:

    (4-Bromo-3-fluorophenyl)methylamine: Similar structure but different substitution pattern, affecting its reactivity and binding properties.

    [(3-Bromo-4-fluorophenyl)methyl][3-(dimethylamino)propyl]amine: Contains an additional dimethylamino group, which can alter its pharmacological profile.

    [(3-Bromo-4-fluorophenyl)methyl][3-(2-methylpiperidin-1-yl)propyl]amine: Incorporates a piperidine ring, potentially enhancing its stability and bioavailability.

Conclusion

(3-Bromo-4-fluorophenyl)methylamine is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biological systems.

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]propan-1-amine

InChI

InChI=1S/C10H13BrFN/c1-2-5-13-7-8-3-4-10(12)9(11)6-8/h3-4,6,13H,2,5,7H2,1H3

InChI Key

FRPWUFBMIGBHDB-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

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